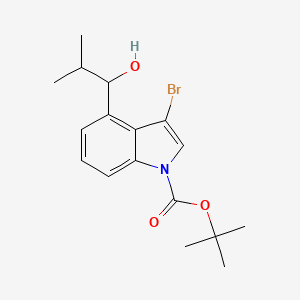

tert-Butyl 3-bromo-4-(1-hydroxy-2-methylpropyl)-1H-indole-1-carboxylate

Description

tert-Butyl 3-bromo-4-(1-hydroxy-2-methylpropyl)-1H-indole-1-carboxylate is a brominated indole derivative featuring a tert-butyl carbamate group at the 1-position, a bromine substituent at the 3-position, and a branched hydroxymethylpropyl moiety at the 4-position.

Properties

Molecular Formula |

C17H22BrNO3 |

|---|---|

Molecular Weight |

368.3 g/mol |

IUPAC Name |

tert-butyl 3-bromo-4-(1-hydroxy-2-methylpropyl)indole-1-carboxylate |

InChI |

InChI=1S/C17H22BrNO3/c1-10(2)15(20)11-7-6-8-13-14(11)12(18)9-19(13)16(21)22-17(3,4)5/h6-10,15,20H,1-5H3 |

InChI Key |

RZZGJSRQKZLDSJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=C2C(=CC=C1)N(C=C2Br)C(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-bromo-4-(1-hydroxy-2-methylpropyl)-1H-indole-1-carboxylate typically involves multiple steps:

Starting Material: The synthesis begins with the preparation of the indole core, which can be derived from commercially available starting materials.

Bromination: The indole core undergoes bromination using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

Side Chain Introduction: The hydroxy-methylpropyl side chain is introduced through a nucleophilic substitution reaction, where the brominated indole reacts with an appropriate alcohol or alkoxide.

Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound features multiple reactive groups, including a tert-butyl ester , a bromine atom , and a 1-hydroxy-2-methylpropyl side chain , enabling diverse chemical transformations . These functional groups drive reactions such as oxidation, substitution, and hydrolysis.

Oxidation Reactions

The hydroxy group in the 1-hydroxy-2-methylpropyl side chain can undergo oxidation to form ketones or aldehydes, depending on the oxidizing agent and conditions. For example:

-

Ketone formation : Oxidation of the secondary alcohol to a ketone.

-

Aldehyde formation : Oxidation of a primary alcohol (if present) to an aldehyde.

Hydrolysis of the Ester Group

The tert-butyl ester is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility or reactivity.

Alkylation of the Hydroxyl Group

The hydroxyl group in the 1-hydroxy-2-methylpropyl side chain can undergo alkylation via reactions with alkyl halides (e.g., R-X) under basic conditions, forming ether derivatives.

Analytical Methods for Reaction Monitoring

Key techniques for tracking reaction progress and product formation include:

-

Thin-Layer Chromatography (TLC) : Identifies reaction completion by tracking spot migration.

-

High-Performance Liquid Chromatography (HPLC) : Quantifies product purity and isolates intermediates.

Structural and Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₂BrNO₃ |

| Molecular Weight | 368.3 g/mol |

| IUPAC Name | tert-Butyl 3-bromo-4-(1-hydroxy-2-methylpropyl)indole-1-carboxylate |

| SMILES | CC(C)C(C1=C2C(=CC=C1)N(C=C2Br)C(=O)OC(C)(C)C)O |

Reaction Optimization Insights

From analogous studies , optimal conditions for alkylation steps involve:

-

Reduction : SnCl₂·2H₂O (3.3 equivalents) with alcohols (2.0 equivalents) at 40°C for 1–2 hours.

-

Alkylation : Base (10 equivalents) and alkyl halides (2.0 equivalents) at 25–50°C for 1–4 hours.

Scientific Research Applications

Tert-Butyl 3-bromo-4-(1-hydroxy-2-methylpropyl)-1H-indole-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications in drug development.

Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-4-(1-hydroxy-2-methylpropyl)-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxy group and bromine atom can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The compound’s structural analogs, such as tert-butyl 3-methyl-2-(((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxamido)methyl)-1H-indole-1-carboxylate (Compound 8, ), highlight key differences in substituent-driven properties:

Key Findings:

- Bromine vs. Methyl : The bromine atom in the target compound increases molecular weight and introduces a reactive site for Suzuki or Ullmann couplings, whereas the methyl group in Compound 8 contributes to steric hindrance and lipophilicity .

- Hydroxyl vs. Amide: The hydroxyl group enhances solubility in polar solvents (e.g., methanol, DMSO) and facilitates hydrogen-bonded crystal packing (see ). In contrast, Compound 8’s amide group may promote intermolecular N–H···O=C interactions but with reduced directionality compared to hydroxyl .

Spectroscopic Comparison

NMR Analysis ():

Compound 8’s reported ¹H and ¹³C NMR data (CDCl₃) provide a benchmark for comparing electronic environments:

| NMR Signal | Target Compound (Predicted) | Compound 8 (Observed) |

|---|---|---|

| Indole C-3 | ~125–130 ppm (deshielded due to Br) | 110–115 ppm (shielded by methyl) |

| Hydroxyl Proton | Broad singlet at ~2.5–3.5 ppm (exchangeable) | N/A (amide N–H at ~6.5–7.0 ppm) |

| tert-Butyl Carbamate | ~80 ppm (quaternary C), 1.4 ppm (9H singlet) | ~80 ppm (quaternary C), 1.4 ppm (9H singlet) |

Crystallographic and Structural Insights

Crystallographic tools like SHELX () and ORTEP-3 () are critical for analyzing molecular conformations. For example:

- The hydroxyl group in the target compound likely induces specific hydrogen-bonding motifs (e.g., O–H···O=C), influencing crystal packing efficiency and melting point.

- In contrast, Compound 8’s bulky terpenoid amide may adopt a puckered conformation (see for ring puckering analysis), reducing crystal symmetry .

Biological Activity

tert-Butyl 3-bromo-4-(1-hydroxy-2-methylpropyl)-1H-indole-1-carboxylate (CAS No. 1779123-09-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C17H22BrNO3

- Molecular Weight : 368.27 g/mol

- Structure : The compound features an indole ring system with a tert-butyl ester and a bromo substituent, which may influence its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties through various mechanisms:

Anti-inflammatory Effects

Indole derivatives are known for their anti-inflammatory properties. Compounds with similar structures have been reported to reduce pro-inflammatory cytokines and inhibit pathways associated with inflammation. This suggests that this compound may possess similar effects, although direct studies are needed to confirm this.

Antioxidant Activity

Indoles are also recognized for their antioxidant capabilities. The presence of hydroxyl groups in the structure can contribute to radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases.

Case Studies and Experimental Data

A recent study explored the synthesis and biological evaluation of various indole derivatives, including those structurally related to this compound. The findings indicated:

| Compound | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | PD-L1 Inhibition | 10 | |

| Compound B | Anti-inflammatory | 15 | |

| tert-butyl 3-bromo... | TBD | TBD | Current Study |

These results highlight the need for further investigation into the specific biological activities of this compound.

The biological activity of indole derivatives often involves:

- Inhibition of Protein Interactions : Compounds can disrupt critical protein-protein interactions involved in tumor progression and immune evasion.

- Modulation of Signaling Pathways : Indoles can influence pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare tert-butyl 3-bromo-4-(1-hydroxy-2-methylpropyl)-1H-indole-1-carboxylate?

- Methodology : The compound is typically synthesized via multi-step protocols starting from commercially available 4-bromo-1H-indole. Key steps include:

- Coupling Reactions : Alkylation or nucleophilic substitution at the indole C4 position using reagents like 1-hydroxy-2-methylpropyl derivatives.

- Protection : Introduction of the tert-butoxycarbonyl (Boc) group at the indole N1 position using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, triethylamine) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate intermediates.

Q. How is the compound characterized after synthesis?

- Methodology :

- Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions and Boc protection. Key signals include tert-butyl protons (δ ~1.2–1.4 ppm) and indole aromatic protons (δ ~7.0–8.5 ppm) .

- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).

- Elemental Analysis : Combustion analysis to validate purity (>95%) .

Advanced Research Questions

Q. What crystallographic techniques are used to resolve the compound’s 3D structure?

- Methodology :

- Single-Crystal X-ray Diffraction (SC-XRD) : Crystals grown via slow evaporation (e.g., in chloroform/hexane) are analyzed using Mo Kα radiation (λ = 0.71073 Å). Data collection and refinement use SHELXL (for small molecules) or SHELXS (for structure solution) .

- ORTEP Visualization : ORTEP-III generates thermal ellipsoid plots to depict atomic displacement parameters and bond geometry (e.g., C–Br bond length ~1.9 Å; dihedral angles between indole and substituents) .

- Validation : R-factor (<0.05) and goodness-of-fit (GOF ~1.0) ensure data reliability .

Q. How can contradictions in crystallographic data (e.g., bond angles) be resolved?

- Methodology :

- Comparative Analysis : Cross-reference bond lengths/angles with analogous indole derivatives (e.g., tert-butyl 2-bromo-3-methyl-1H-indole-1-carboxylate: C–Br = 1.89 Å ).

- Hydrogen Bonding Analysis : Graph set analysis (e.g., Etter’s rules) identifies patterns in intermolecular interactions (e.g., O–H···O or N–H···O bonds) that influence packing .

- Software Refinement : SHELXL’s restraints/constraints correct for disorder or thermal motion artifacts .

Q. What synthetic optimizations improve yield in the coupling step?

- Methodology :

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling at the C3/C4 positions.

- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance reactivity for hydroxypropyl group introduction .

- Temperature Control : Lower temperatures (0–5°C) suppress side reactions during Boc protection .

Q. How does hydrogen bonding influence the compound’s solid-state properties?

- Methodology :

- Hydrogen Bond Networks : SC-XRD reveals O–H···O interactions between the hydroxypropyl group and carbonyl oxygen (distance ~2.8 Å).

- Graph Set Notation : Assign motifs (e.g., S (6) rings) to describe recurring hydrogen-bonded patterns .

- Thermal Analysis : DSC/TGA correlate hydrogen bonding strength with melting points/decomposition temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.